4-Quinazolinol, 2-anilino-
Overview
Description
4-Quinazolinol, 2-anilino- is a derivative of quinazoline, a heterocyclic compound with a fused benzene and pyrimidine ring structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an anilino group at the 2-position of the quinazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinol, 2-anilino- typically involves the cyclization of anthranilic acid derivatives with appropriate aniline derivatives. One common method is the reaction of 2-aminobenzoic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of 4-Quinazolinol, 2-anilino- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinol, 2-anilino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Quinazolinol, 2-anilino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Quinazolinol, 2-anilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can exert anticancer effects.
Comparison with Similar Compounds
4-Quinazolinol, 2-anilino- can be compared with other similar compounds, such as:
Quinazoline: The parent compound with a simpler structure and less biological activity.
4-Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its sedative and anticonvulsant properties.
2-Phenylquinazoline: A derivative with a phenyl group at the 2-position, exhibiting different biological activities.
The uniqueness of 4-Quinazolinol, 2-anilino- lies in its enhanced reactivity and biological activity due to the presence of the anilino group at the 2-position.
References
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application
- Synthesis of Quinazoline and Quinazolinone Derivatives
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
Properties
IUPAC Name |
2-anilino-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACLRJZSLQLCFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195264 | |
Record name | 4-Quinazolinol, 2-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-15-1 | |
Record name | 2-(Phenylamino)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4248-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinol, 2-anilino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinazolinol, 2-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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